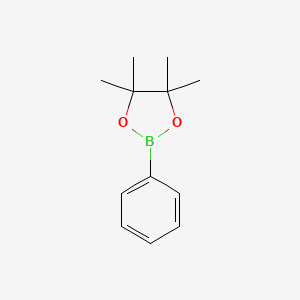

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

OSM-S-460 est un composé de la série Amino-thiénopyrimidine, développé dans le cadre du projet Open Source Malaria. Ce composé a montré une activité prometteuse contre les parasites du paludisme, en particulier Plasmodium falciparum, qui est responsable de la forme la plus grave du paludisme .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'OSM-S-460 implique la construction de l'échafaudage thiénopyrimidine. L'une des étapes clés est la lithiation/halogénation d'une thiénopyrimidone chlorée, qui introduit la fonctionnalité souhaitée tout en maintenant des rendements exploitables d'environ 50% . Une amine est ensuite introduite en position 4 en utilisant une solution d'hydroxyde d'ammonium dans un tube scellé à 120°C .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l'OSM-S-460 ne soient pas détaillées, l'approche générale impliquerait la mise à l'échelle des voies de synthèse mentionnées ci-dessus. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir des rendements et une pureté élevés, ainsi que la mise en œuvre de techniques de purification robustes telles que la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

L'OSM-S-460 subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles dans des conditions basiques ou acides.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.

Applications de la recherche scientifique

L'OSM-S-460 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour synthétiser d'autres composés.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier son activité antipaludique.

Médecine : Enquête sur son potentiel comme agent thérapeutique contre le paludisme.

Industrie : Utilisé dans le développement de nouveaux médicaments et de procédés chimiques.

Mécanisme d'action

Le mécanisme d'action de l'OSM-S-460 implique l'inhibition de l'asparagine-ARNt synthétase de Plasmodium falciparum. Cette enzyme est cruciale pour la synthèse des protéines dans le parasite. L'OSM-S-460 agit comme un pro-inhibiteur, formant un adduit covalent avec l'enzyme, bloquant ainsi son activité et conduisant à l'inhibition de la traduction des protéines et à l'activation de la réponse de famine en acides aminés .

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is an organoboron compound with the molecular formula . It appears as white-yellow crystalline lumps or powder . This compound is a versatile reagent with significant applications in organic synthesis, cross-coupling reactions, and polymer chemistry .

Scientific Research Applications

Organic Synthesis: this compound is a valuable reagent in organic chemistry for synthesizing complex molecules, making it essential for developing new pharmaceuticals .

Cross-Coupling Reactions: It plays a crucial role in cross-coupling reactions like Suzuki reactions, enabling the formation of carbon-carbon bonds, which is essential in creating advanced materials and agrochemicals .

Fluorescent Probes: The compound is used in creating fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes and understanding disease mechanisms .

Polymer Chemistry: It is utilized in polymerization processes to enhance the properties of polymers, leading to materials with improved durability and performance in various applications, including packaging and coatings .

Properties and Safety

Mécanisme D'action

The mechanism of action of OSM-S-460 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-460 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Comparaison Avec Des Composés Similaires

Composés similaires

OSM-S-106 : Un autre composé de la série Amino-thiénopyrimidine ayant une activité antipaludique similaire.

TCMDC-135294 : Un composé structurellement apparenté identifié à partir d'une bibliothèque GSK.

Unicité

L'OSM-S-460 est unique en raison de son mécanisme d'action spécifique, ciblant l'asparagine-ARNt synthétase dans Plasmodium falciparum. Cela en fait un candidat prometteur pour surmonter la résistance aux médicaments antipaludiques actuels .

Activité Biologique

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (commonly referred to as MBB) is an organic boron compound with a molecular formula of and a molecular weight of 204.07 g/mol. This compound has garnered attention due to its potential applications in various fields, particularly in biological and materials sciences. Its unique structure allows it to participate in diverse chemical reactions and interactions that are significant in biological contexts.

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity. The presence of phenyl groups contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| CAS Number | 24388-23-6 |

| Molecular Formula | |

| Molecular Weight | 204.07 g/mol |

| Purity | >98% |

The biological activity of this compound is primarily linked to its ability to form complexes with biomolecules. This interaction can modulate various biochemical pathways:

- Fluorescent Properties : MBB exhibits fluorescence properties which can be utilized in bioimaging applications. Its aggregation-induced emission (AIE) characteristics make it suitable for detecting biological markers.

- Scintillation Applications : As reported in studies involving plastic scintillators, MBB can enhance the detection efficiency of radiation due to its compatibility with polyvinyl toluene (PVT) formulations. This property is crucial in medical imaging and radiation detection technologies .

Case Studies

- Scintillator Development : Research has shown that incorporating MBB into plastic scintillator compositions significantly improves their performance in detecting beta and gamma radiation. For instance, scintillation microspheres containing MBB demonstrated an enhanced detection efficiency for isotopes such as and , reaching values as high as 180.6% .

- Biocompatibility Studies : Preliminary studies indicate that MBB is biocompatible when used in formulations aimed at drug delivery systems or imaging agents. Its hydrophobic nature may facilitate cellular uptake while minimizing cytotoxic effects.

Synthesis and Characterization

MBB is synthesized through a multi-step process starting from boric acid and 2,3-dimethyl-2,3-butanediol. The synthesis yields high purity (>98%) products suitable for research applications . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLCYBZPQDOFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341152 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24388-23-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.